Bay 11-7085

Descripción general

Descripción

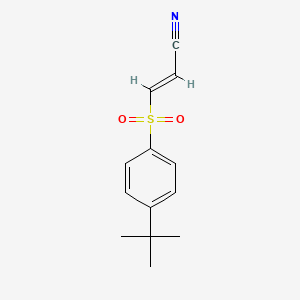

“(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile” is an organic compound. The “tert-butyl” part refers to a functional group (C(CH3)3), which is a carbon atom bonded to three methyl groups and the remaining bond attached to the rest of the molecule . The “phenylsulfonyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring, minus one hydrogen) attached to a sulfonyl group (SO2). The “acrylonitrile” part refers to a molecule with the formula CH2=CHCN, consisting of a vinyl group linked to a nitrile .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, “(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile” is likely to be a solid under standard conditions, given the presence of the aromatic ring and nitrile group .Aplicaciones Científicas De Investigación

1. Inactivación de PPAR-γ e Inducción de Apoptosis en Fibroblastos Sinoviales Humanos Bay 11-7085 ha demostrado inactivar los receptores activados por proliferadores de peroxisomas γ (PPAR-γ) y aumentar los marcadores de autofagia, lo que lleva a la apoptosis en fibroblastos sinoviales humanos .

Fármaco Sensibilizante a la Radioterapia para el Carcinoma Pancreático

Este compuesto promueve la apoptosis en las células de carcinoma pancreático y puede mejorar la eficacia de la radioterapia como fármaco sensibilizante .

3. Inhibición de NF-κB en Diversos Tipos Celulares this compound actúa como un inhibidor del factor nuclear-κB (NF-κB) en células Panc-1, macrófagos, células de astrocitoma humano U87MGs y la línea celular de monocitos humanos THP-1 .

4. Mejora de la Apoptosis en Carcinomas de Células Escamosas Orales (OSCCs) Cuando se utiliza en combinación con Gefitinib, this compound mejora la apoptosis, reduce la viabilidad celular e inhibe la formación de colonias en OSCCs, implicando al eje de señalización EGFR-NFκB en la patogénesis de estos cánceres .

Actividad Antiinflamatoria

this compound ha demostrado una potente actividad antiinflamatoria en modelos de rata, como el ensayo de edema de la pata de carragenina y el modelo de artritis adyuvante, al inhibir la fosforilación y degradación de IκBα .

Safety and Hazards

Direcciones Futuras

The future directions for research on “(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile” would depend on the properties and potential applications of the compound. For example, if the compound shows bioactivity, it could be studied further for potential medicinal applications. Alternatively, if the compound has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Mecanismo De Acción

Target of Action

The primary target of Bay 11-7085 is NF-κB , a protein complex that controls the transcription of DNA . It also interacts with IκBα , a protein that inhibits NF-κB . Additionally, it has been reported to inactivate peroxisome proliferator-activated receptors γ (PPAR-γ) .

Mode of Action

This compound acts as an irreversible inhibitor of TNF-α-stimulated IκBα phosphorylation . This leads to the stabilization of IκBα, preventing it from being degraded and thus inhibiting the activation of NF-κB . The compound also inactivates PPAR-γ .

Biochemical Pathways

The inhibition of NF-κB activation by this compound affects several biochemical pathways. NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . By inhibiting NF-κB, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body .

Result of Action

This compound has been reported to inhibit cell proliferation and induce cell apoptosis in a variety of cells . It has also been shown to inhibit DNA synthesis of ECSCs and induce the G0/G1 phase cell cycle arrest . Moreover, it promotes apoptosis in pancreatic carcinoma and may serve as a radiotherapy-sensitizing drug .

Propiedades

IUPAC Name |

(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKZGNPOHPFPER-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017376 | |

| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196309-76-9 | |

| Record name | BAY 11-7085 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196309-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY 11-7085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY 11-7085 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

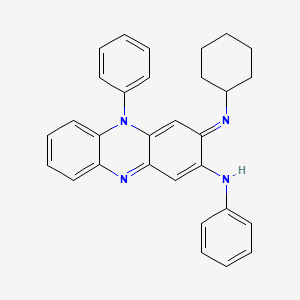

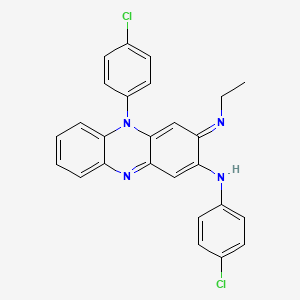

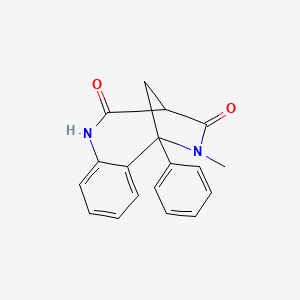

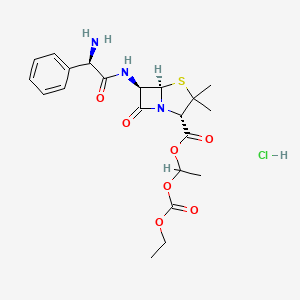

Feasible Synthetic Routes

Q & A

Q1: How does BAY 11-7085 interact with its primary target, NF-κB?

A1: this compound primarily inhibits NF-κB activation by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. [, ] By blocking IκBα phosphorylation, this compound prevents the degradation of IκBα, thus retaining NF-κB in its inactive state and hindering its translocation to the nucleus. [, ]

Q2: Does this compound exclusively target the NF-κB pathway?

A2: While renowned for its NF-κB inhibitory action, this compound exhibits off-target effects and can influence other signaling pathways. For instance, research indicates its interaction with the Keap1/Nrf2 pathway, known for its role in cellular protection. [] Furthermore, this compound has been shown to induce apoptosis independently of NF-κB inhibition in certain cell lines. []

Q3: What are the downstream consequences of NF-κB inhibition by this compound?

A3: NF-κB regulates numerous genes involved in inflammation, cell survival, proliferation, and immune responses. [] Consequently, this compound-mediated NF-κB inhibition can lead to:

- Reduced inflammation: Suppresses the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, , , ]

- Induction of apoptosis: Promotes apoptosis in various cancer cell lines, including ovarian, breast, and leukemia cells. [, , ]

- Sensitization to chemotherapy: Enhances the efficacy of chemotherapeutic agents like cisplatin and paclitaxel. [, ]

- Modulation of cell differentiation: Impacts the differentiation of various cell types, including dendritic cells and neuronal progenitor cells. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H17NO2S, and its molecular weight is 275.37 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research papers do not explicitly detail spectroscopic data, standard characterization techniques like NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Q6: Is there information available regarding the stability of this compound under different conditions?

A6: The research papers primarily focus on the biological effects of this compound. Information on its chemical stability under various conditions (e.g., temperature, pH, light) would require further investigation.

Q7: Does this compound possess any catalytic properties?

A7: this compound is primarily recognized as an enzyme inhibitor, specifically targeting IκB kinase (IKK), which is responsible for IκBα phosphorylation. [] There is no evidence suggesting inherent catalytic properties for this compound within the provided research.

Q8: What are the formulation strategies for enhancing this compound stability and bioavailability?

A8: While the research focuses on the in vitro and in vivo effects of this compound, it doesn't elaborate on specific formulation strategies. Typical formulation approaches for enhancing stability and bioavailability include encapsulation techniques, prodrug design, and the use of excipients.

Q9: Is there information on the compliance of this compound with SHE regulations?

A9: The research papers primarily focus on the scientific aspects and do not delve into regulatory compliance. Information on compliance with SHE (Safety, Health, and Environment) regulations would require consultation with relevant regulatory guidelines and safety data sheets.

Q10: What is known about the ADME profile of this compound?

A10: The research papers do not provide detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. These aspects are crucial for understanding its in vivo behavior and would require further investigation.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various in vitro models have been employed, including:

- Cell lines: Human leukemia cells (U937, L1210), ovarian cancer cells (Caov-3, A2780), breast cancer cells (MDA-MB-231, BT474, MCF-7), and endothelial cells (ABAE). [, , , , , ]

- Primary cells: Human articular chondrocytes and synovial fibroblasts, rat pulmonary fibroblasts, and chicken follicular theca cells. [, , , ]

Q12: What in vivo models have been used to study the effects of this compound?

A12: In vivo studies have been conducted using:

- Rodent models: Mouse models of allergic airway inflammation, rat models of pneumococcal meningitis, mesenteric ischemia-reperfusion injury, and pulmonary fibrosis. [, , , , ]

- Chicken embryos: Investigating the role of NF-κB in cardiac development. []

Q13: What is the safety profile of this compound?

A13: The provided research primarily focuses on the compound's effects on various cellular processes and does not provide a comprehensive safety profile. Detailed toxicological studies are essential to evaluate its safety for potential therapeutic applications.

Q14: Are there specific drug delivery strategies for targeting this compound to specific tissues?

A14: The research papers do not discuss specific drug delivery strategies for this compound. Targeted drug delivery approaches, such as nanoparticle-based delivery systems, could potentially enhance its efficacy and reduce off-target effects.

Q15: Are there any biomarkers associated with this compound efficacy or adverse effects?

A15: The research papers do not identify specific biomarkers for this compound efficacy or adverse effects. Identifying such biomarkers would be crucial for monitoring treatment response and potential toxicity in preclinical and clinical settings.

Q16: What analytical methods have been used to characterize and quantify this compound?

A16: The research papers primarily focus on the biological effects and employ various techniques to assess those effects, including:

- Western blot: Analyzing protein expression levels, including NF-κB pathway components, apoptotic markers, and cell cycle regulators. [, , , , , ]

- Electrophoretic Mobility Shift Assay (EMSA): Assessing NF-κB DNA binding activity. [, ]

- Immunofluorescence: Visualizing protein localization and cellular structures. [, ]

- Flow Cytometry: Analyzing cell cycle progression and apoptosis. []

- Reporter gene assays: Measuring NF-κB transcriptional activity. [, ]

- ELISA: Quantifying cytokine levels. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)

![2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B1667708.png)